2-Bromo-4-methyloxazole
Overview
Description
2-Bromo-4-methyloxazole is a heterocyclic compound that contains both nitrogen and oxygen in its ring structure, making it an oxazole derivative. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position of the oxazole ring. It has the molecular formula C4H4BrNO and a molecular weight of 161.98 g/mol .
Mechanism of Action
Target of Action
2-Bromo-4-methyloxazole is a heterocyclic compound . Heterocyclic compounds containing the oxazole ring have received significant consideration as they perform like a link between life sciences and chemical sciences . They readily bind with biological systems such as various enzymes and receptors via numerous non-covalent interactions . .
Mode of Action
Oxazole-based compounds generally interact with their targets through non-covalent interactions . These interactions can lead to changes in the target’s function, which can have downstream effects on cellular processes.
Biochemical Pathways
Oxazole-based compounds have been used against various diseases, indicating their importance for the development as potential pharmaceutical agents .
Result of Action
Oxazole-based compounds have been associated with a wide range of biological actions, including anticancer, antibacterial, anticonvulsant, anti-allergic, anthelmintic, antiviral, antidepressant, analgesic, and antioxidant properties .
Action Environment
For instance, this compound should be stored in a sealed container, away from heat sources and oxidizing agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-methyloxazole can be synthesized through various methods. One common synthetic route involves the bromination of 4-methyloxazole using bromine or a brominating agent under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-methyloxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation Reactions: The methyl group at the fourth position can be oxidized to form corresponding oxazole derivatives.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the oxazole ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include various substituted oxazole derivatives depending on the nucleophile used.
Oxidation Reactions: Products include oxazole derivatives with oxidized functional groups.
Reduction Reactions: Products include reduced oxazole derivatives or de-brominated compounds.
Scientific Research Applications
2-Bromo-4-methyloxazole has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-methylthiazole: Similar in structure but contains a sulfur atom instead of an oxygen atom.
2-Chloro-4-methyloxazole: Similar but with a chlorine atom instead of a bromine atom.
4-Methyloxazole: Lacks the bromine atom at the second position.
Uniqueness
2-Bromo-4-methyloxazole is unique due to the presence of both a bromine atom and a methyl group on the oxazole ring, which imparts specific reactivity and properties. This makes it a valuable intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals .
Properties
IUPAC Name |
2-bromo-4-methyl-1,3-oxazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrNO/c1-3-2-7-4(5)6-3/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGXOBCNNSFZBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677313 | |
Record name | 2-Bromo-4-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1060816-11-6 | |
Record name | 2-Bromo-4-methyl-1,3-oxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677313 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-4-methyl-1,3-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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